
3-(2-Chloroethyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)-5-fluoropyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloroethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-(2-hydroxyethyl)-5-fluoropyridine with thionyl chloride, which replaces the hydroxyl group with a chlorine atom. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of hydroxylated or carbonylated pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethyl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)-5-fluoropyridine involves its interaction with biological molecules, particularly nucleophiles in proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to the modification of biological macromolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes, making it useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another halogenated pyridine derivative with antibacterial properties.
Phenyl-3-(2-chloroethyl)ureas: Compounds with antiangiogenic and antitumoral activity.
Melphalan: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
3-(2-Chloroethyl)-5-fluoropyridine is unique
Eigenschaften
Molekularformel |
C7H7ClFN |
|---|---|
Molekulargewicht |
159.59 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-5-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |
InChI-Schlüssel |
LLLBSBOIBRLTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1F)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


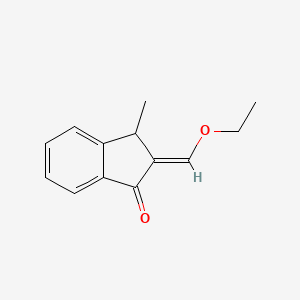
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)

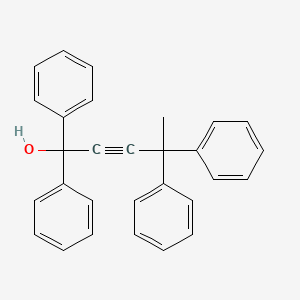
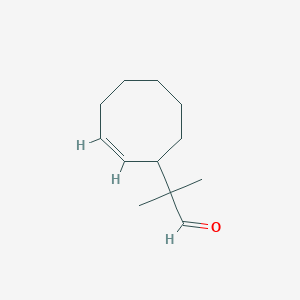
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
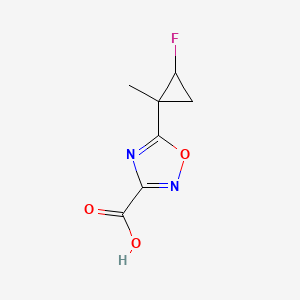

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
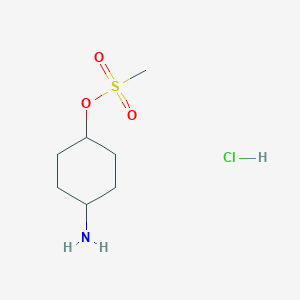
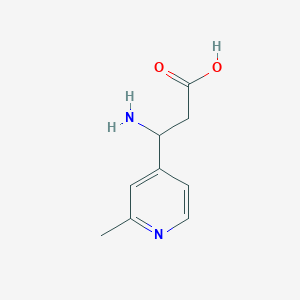
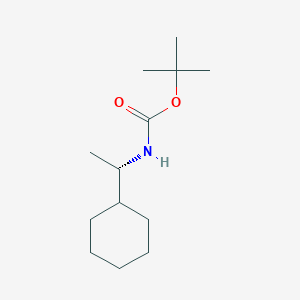
![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
